2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinazolinone core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the resulting intermediate with acetic anhydride or acetyl chloride to introduce the N-(4-methoxyphenyl)acetamide moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the quinazolinone core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in key biological processes, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar compounds to 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide include other quinazolinone derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: Known for its anticancer and anti-inflammatory properties.
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: A potent tyrosinase inhibitor with strong depigmenting effects.
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Exhibits various biological activities, including antioxidant and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
899922-77-1 |
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Molecular Formula |
C25H23N3O6 |
Molecular Weight |
461.474 |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O6/c1-32-18-11-8-16(9-12-18)26-23(29)15-27-20-7-5-4-6-19(20)24(30)28(25(27)31)17-10-13-21(33-2)22(14-17)34-3/h4-14H,15H2,1-3H3,(H,26,29) |
InChI Key |
FORNRRVURPUFFK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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